molecular formula C16H18N2O2 B2711443 N-[4-(Aminomethyl)phenyl]-4-ethoxybenzamide CAS No. 1016499-09-4

N-[4-(Aminomethyl)phenyl]-4-ethoxybenzamide

Cat. No.: B2711443
CAS No.: 1016499-09-4
M. Wt: 270.332
InChI Key: DOMRCCZWOOATLN-UHFFFAOYSA-N
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Description

N-[4-(Aminomethyl)phenyl]-4-ethoxybenzamide is an organic compound with the molecular formula C16H18N2O2. This compound is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to an ethoxybenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Aminomethyl)phenyl]-4-ethoxybenzamide typically involves the reaction of 4-ethoxybenzoic acid with 4-(aminomethyl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Aminomethyl)phenyl]-4-ethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imine or nitrile derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include imine, nitrile, and various substituted derivatives of the original compound.

Scientific Research Applications

N-[4-(Aminomethyl)phenyl]-4-ethoxybenzamide is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and protein binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(Aminomethyl)phenyl]-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites of enzymes, thereby modulating their activity. The ethoxybenzamide moiety can interact with hydrophobic pockets within proteins, influencing their conformation and function.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(Aminomethyl)phenyl]urea: This compound has a similar aminomethylphenyl structure but with a urea moiety instead of an ethoxybenzamide group.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound features a methoxyphenyl group and a dimethylaniline moiety.

Uniqueness

N-[4-(Aminomethyl)phenyl]-4-ethoxybenzamide is unique due to the presence of both an aminomethyl group and an ethoxybenzamide moiety, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various scientific fields.

Properties

IUPAC Name

N-[4-(aminomethyl)phenyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-2-20-15-9-5-13(6-10-15)16(19)18-14-7-3-12(11-17)4-8-14/h3-10H,2,11,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMRCCZWOOATLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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